1,2-Dichloropropane-d6

Beschreibung

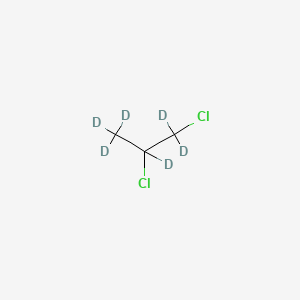

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichloro-1,1,2,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRKFALVUDBJE-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-08-0 | |

| Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloropropane-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment of 1,2 Dichloropropane D6

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Halogenated Organic Compounds

Achieving site-specific deuteration in halogenated organic compounds like 1,2-dichloropropane (B32752) is a critical aspect of their synthesis. This level of precision is essential for applications where the position of the deuterium label is crucial for mechanistic studies or as an internal standard in analytical chemistry.

One common strategy for deuterium incorporation is through hydrogen-deuterium exchange reactions . This can be accomplished by exposing the parent compound or a suitable precursor to a deuterium source under specific conditions. For instance, superelectrophile catalysis has been shown to be effective for the perdeuteration of deactivated aryl halides, a process that could be adapted for halogenated alkanes. unisyscat.de In one study, 1,2-dichlorobenzene was successfully deuterated with an efficiency of 90% in a single cycle and 99% after two cycles using this method. unisyscat.de

Another approach involves the dehalogenation of more highly halogenated precursors in the presence of a deuterium source . An established method for preparing deuterated alkanes involves the dehalogenation of alkyl halides using zinc dust in deuterium oxide (D₂O). cdnsciencepub.com This technique has been successfully used to synthesize various deuterated methanes and ethanes with isotopic purities exceeding 90 mol.%. cdnsciencepub.com A similar principle could be applied to a precursor of 1,2-dichloropropane to introduce deuterium at specific sites.

The choice of synthetic route is often dictated by the desired deuteration pattern and the availability of starting materials. For complete deuteration, as in 1,2-Dichloropropane-d6, a multi-step synthesis starting from a small, fully deuterated building block may be employed.

Advanced Purification Techniques for High Isotopic Purity of this compound

After synthesis, the purification of this compound is paramount to ensure high isotopic and chemical purity. moravek.com The presence of unreacted starting materials, byproducts, or partially deuterated species can significantly impact the reliability of its use in sensitive applications.

Chromatographic methods are central to the purification of isotopically labeled compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the desired deuterated compound from impurities. acs.org The choice of the stationary and mobile phases is critical for achieving optimal separation based on the subtle differences in polarity and size between the target compound and any contaminants.

Distillation is another key technique, particularly for volatile compounds like 1,2-Dichloropropane. Fractional distillation can be used to separate components based on their boiling points. Given that deuteration can slightly alter a compound's boiling point, this method can be effective in enriching the final product to a high level of isotopic purity.

The following table summarizes the physical properties of this compound, which are important considerations for its purification:

| Property | Value |

| Molecular Formula | C₃D₆Cl₂ |

| Molecular Weight | 119.02 g/mol sigmaaldrich.com |

| Boiling Point | 95-96 °C (lit.) sigmaaldrich.com |

| Melting Point | -100 °C (lit.) sigmaaldrich.com |

| Density | 1.216 g/mL at 25 °C sigmaaldrich.com |

This data is based on commercially available this compound with 98 atom % D isotopic purity. sigmaaldrich.com

Spectroscopic Verification of Deuteration and Isotopic Distribution

The final and arguably most critical step in the production of this compound is the verification of its isotopic composition. Several spectroscopic techniques are employed for this purpose, providing detailed information about the extent and location of deuteration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure and isotopic labeling of deuterated compounds. wikipedia.org In a ¹H NMR spectrum of a successfully synthesized this compound, the signals corresponding to the protons in the non-deuterated compound would be absent or significantly diminished. blogspot.comstudy.com Conversely, a ²H (deuterium) NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.

Mass Spectrometry (MS) provides a direct measure of the mass-to-charge ratio of the compound, allowing for the confirmation of deuterium incorporation. wikipedia.org The molecular ion peak in the mass spectrum of this compound would be shifted by +6 mass units compared to its non-deuterated counterpart. sigmaaldrich.com The isotopic distribution can also be analyzed to determine the percentage of molecules that are fully deuterated. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further information about the specific sites of deuteration. nih.govacs.org

The table below illustrates the expected mass spectral data for this compound:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Shift (M+) |

| 1,2-Dichloropropane | C₃H₆Cl₂ | 112.99 chemicalbook.com | 0 |

| This compound | C₃D₆Cl₂ | 119.02 sigmaaldrich.com | +6 |

Infrared (IR) Spectroscopy can also be used to verify deuteration. The replacement of hydrogen with deuterium results in a shift of the C-H stretching vibrations to lower frequencies (C-D stretches). This predictable shift provides additional evidence of successful isotopic labeling.

The synthesis, purification, and analysis of this compound require a combination of precise chemical strategies and advanced analytical techniques. From site-specific deuterium incorporation to rigorous purification and spectroscopic verification, each step is crucial in producing a high-purity, isotopically enriched compound that meets the stringent requirements for its intended scientific applications. The continued development of these methodologies will further enhance the accessibility and utility of such deuterated compounds in research and industry.

Advanced Analytical Methodologies Employing 1,2 Dichloropropane D6

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique that provides powerful insights into the molecular dynamics and local environment of deuterated molecules. nih.govacs.org Unlike proton (¹H) NMR, which primarily provides information on chemical structure, ²H NMR is highly sensitive to the motion of the C-D bond. This sensitivity arises from the interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient. nih.gov

For a small molecule like 1,2-dichloropropane-d6, ²H NMR can be used to study its behavior in environmental matrices. When this compound is introduced into a soil or sediment sample, its molecular motion can be restricted through adsorption to particle surfaces or partitioning into organic matter. These restrictions alter the ²H NMR signal.

In a liquid state , the molecule tumbles rapidly and isotropically, averaging the quadrupolar interactions and resulting in a sharp NMR peak.

In a more constrained environment , such as being adsorbed to a clay surface, the motion becomes anisotropic. This restricted motion leads to a characteristic broad "Pake doublet" lineshape in the static ²H NMR spectrum.

The width and shape of this spectrum are directly related to the degree and timescale of molecular motion. By analyzing the ²H NMR lineshape and measuring spin-lattice (T₁) relaxation times over a range of temperatures, researchers can characterize the dynamics of this compound. acs.org This information is critical for understanding its environmental fate and transport, providing data on how tightly it binds to soil matrices and its potential for leaching into groundwater. While a powerful tool, specific studies applying this technique to this compound for environmental tracking are not widely documented, the principles established from studies on other small deuterated molecules are directly applicable. nih.govomicsonline.orgweebly.com

Applications in 1H and 13C NMR for Solvent Suppression and Internal Referencing

Deuterated solvents, such as this compound, are fundamental in nuclear magnetic resonance (NMR) spectroscopy, primarily to circumvent the overwhelming signal of protonated solvents in ¹H NMR spectra. alfa-chemistry.comsimsonpharma.com An ordinary proton-containing solvent would produce a massive absorption signal that could obscure the peaks of the analyte. simsonpharma.com By substituting hydrogen atoms with deuterium, the solvent becomes largely "invisible" in ¹H NMR, as deuterium resonates at a completely different frequency. simsonpharma.com This allows for the clear observation of analyte signals, even at low concentrations.

Beyond preventing signal swamping, this compound serves two other critical functions in modern NMR spectrometers. Firstly, the deuterium signal is used by the spectrometer's lock system to stabilize the magnetic field strength. alfa-chemistry.comsimsonpharma.com Superconducting magnets can experience slow drifts in their field strength; the instrument monitors the deuterium resonance of the solvent and adjusts the field to maintain a constant resonance frequency, ensuring the stability and reliability of the acquired data. simsonpharma.com

Secondly, this compound can be used for internal referencing of the chemical shift scale. While tetramethylsilane (TMS) is the primary reference standard (0 ppm), it is not always added directly to samples. Instead, the residual proton signal of the deuterated solvent, which is well-characterized, is often used as a secondary internal standard. nih.govillinois.edu The chemical shifts of these residual signals are known with high precision in various deuterated solvents. washington.edu For instance, the residual ¹H signal for chloroform-d (CDCl₃) is typically found at 7.24 ppm, and for dimethyl sulfoxide-d6 (DMSO-d₆), it is at 2.50 ppm. washington.edu By referencing the known residual peak of this compound, the entire spectrum can be accurately calibrated. Similarly, the solvent's carbon signal in ¹³C NMR provides a convenient and accurate reference. nih.gov However, it is important to note that the exact chemical shift of residual solvent peaks can be influenced by factors such as the concentration and type of the analyte, as well as temperature. nih.gov

In situations where non-deuterated solvents must be used, advanced NMR techniques can be employed to suppress the large solvent signal. Methods like presaturation, where a selective radiofrequency pulse is applied at the solvent's resonance frequency to saturate its signal, or the WET (Water Enhancement through T1 effects) sequence, can attenuate solvent peaks by two to three orders of magnitude, revealing underlying analyte signals. magritek.comresearchgate.net

Table 1: Common Deuterated Solvents and their Residual ¹H and ¹³C Chemical Shifts

This table outlines the standard chemical shift values for residual protons and carbon in commonly used NMR solvents. These values serve as secondary internal references for calibrating NMR spectra.

| Deuterated Solvent | Residual ¹H Signal (ppm) | ¹³C Signal (ppm) |

|---|---|---|

| Chloroform-d (CDCl₃) | 7.24 | 77.23 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.51 |

| Acetone-d₆ | 2.05 | 29.92, 206.68 |

| Deuterium Oxide (D₂O) | 4.80 | N/A |

| Methanol-d₄ | 3.31, 4.78 | 49.15 |

| Benzene-d₆ | 7.16 | 128.39 |

Isotope-Edited and Isotope-Filtered NMR Experiments for Complex Systems

Isotope-edited and isotope-filtered NMR experiments are powerful techniques for simplifying the complex spectra of large biomolecules or intricate chemical mixtures. jandr.orgrero.ch These methods leverage the presence of specific isotopes, such as ¹³C or ¹⁵N, to selectively detect or exclude certain signals, thereby untangling spectral overlap. jandr.orgnih.gov The use of a deuterated solvent like this compound is crucial in these experiments, as it eliminates the large protonated solvent signal that would otherwise interfere with the sophisticated pulse sequences and the observation of the targeted analyte signals.

Isotope filtering distinguishes protons attached to a specific isotope (e.g., ¹³C) from those attached to another (e.g., ¹²C). rero.chnih.gov This is achieved by exploiting the one-bond J-coupling between a proton and its attached heteronucleus (¹H-¹³C). jandr.org A pulse sequence is designed to manipulate the spin state of the coupled system. For instance, an "X-filter" can be used to create two subspectra from a 2D NMR experiment: one showing only the signals from protons attached to the ¹³C isotope and another showing signals from protons attached to the ¹²C isotope. rero.ch This spectral editing is invaluable for assigning resonances in macromolecules that have been selectively or uniformly enriched with ¹³C. jandr.org

Isotope-edited experiments, a related technique, are used to study the interaction between two molecules, where one is isotopically labeled and the other is not. For example, in studying a protein-ligand complex, if the protein is ¹³C-labeled and the ligand is not, an isotope-filtered experiment can be used to specifically observe the NMR signals of the ligand while it is bound to the protein, effectively making the protein "NMR-invisible." rero.ch This allows for the direct observation of intermolecular interactions and the determination of binding sites.

A key advantage of these methods is the significant simplification of spectra. jandr.org For example, in a uniformly ¹³C-labeled protein, a ¹³C-filtered NOESY experiment will only show correlations between protons that are both attached to ¹³C atoms. This reduces the number of cross-peaks dramatically, facilitating spectral assignment and structure determination. Recently, a 1D ¹H-¹²C/¹³C filtered experiment has been developed that uses "in-phase/opposite-phase" encoding to simultaneously detect and separate signals from protons attached to ¹²C and ¹³C in a single scan, retaining nearly the full sensitivity of a standard ¹H spectrum. nih.gov This approach is particularly useful for quantifying isotope enrichment in complex biological and environmental samples. nih.gov

Table 2: Overview of Isotope-Based NMR Filtering Techniques

This table summarizes different isotope filtering methods used in NMR to simplify complex spectra by selectively observing or suppressing signals based on isotopic labels.

| Technique | Principle of Operation | Primary Application |

|---|---|---|

| X-Filter | Uses heteronuclear J-coupling to discriminate between protons attached to different isotopes (e.g., ¹³C vs ¹²C). rero.ch | Separating signals from labeled and unlabeled molecules or parts of molecules. |

| X-Half-Filter | A variation of the X-filter that selects protons based on their coupling to an isotope in either the direct or indirect dimension of a 2D spectrum. rero.ch | Editing 2D NMR spectra to show correlations involving at least one proton attached to the specific isotope. |

| Isotope-Edited NOESY/TOCSY | Combines a standard NOESY or TOCSY experiment with an isotope filter to show correlations only between protons attached to the chosen isotope. jandr.org | Simplifying spectra of isotopically labeled biomolecules to aid in resonance assignment and structural analysis. |

| In-phase/Opposite-phase Encoding | Simultaneously detects and creates separate sub-spectra for protons attached to ¹²C and ¹³C. nih.gov | Quantitative and qualitative analysis of isotope enrichment in complex mixtures with high sensitivity. nih.gov |

Chromatographic Separations Coupled with Isotope-Specific Detection

Optimization of Gas Chromatography (GC) Parameters for Volatile Deuterated Compounds

The separation of volatile deuterated compounds like this compound by Gas Chromatography (GC) requires careful optimization of several parameters to achieve efficient and reproducible results. The key factors influencing the separation include the stationary phase of the column, the oven temperature program, and the carrier gas flow rate. libretexts.org

A notable phenomenon in the GC analysis of deuterated compounds is the "chromatographic isotope effect," where deuterated analytes often have slightly shorter retention times than their protonated counterparts. nih.govdoaj.org This "inverse isotope effect" is more pronounced on nonpolar stationary phases, where the heavier isotopic compounds elute earlier. nih.gov Conversely, polar stationary phases can exhibit a "normal isotope effect" (deuterated compound elutes later), while phases of intermediate polarity may show either effect depending on the analyte. nih.gov The choice of stationary phase is therefore critical. A wide range of phases, from polydimethylsiloxanes (nonpolar) to wax and ionic liquid phases (polar), can be employed to optimize the separation of isotopologues. nih.gov

The oven temperature is another crucial parameter. Lower oven temperatures generally lead to longer retention times and better separation between closely eluting peaks. libretexts.org For volatile compounds, a temperature ramp program—starting at a low temperature and gradually increasing it—is often employed. This allows for the effective separation of highly volatile components at the beginning of the run while ensuring that less volatile compounds elute in a reasonable time with good peak shape. libretexts.org

The carrier gas flow rate also impacts separation efficiency. For deuterium/hydrogen ratio analysis, a lower GC flow rate (e.g., 0.6 mL/min) has been shown to yield more accurate and reproducible results for low-molecular-weight compounds compared to higher flow rates (e.g., 1.0 or 1.5 mL/min). researchgate.net Helium is the most commonly used carrier gas for GC coupled with isotope-ratio mass spectrometry (IRMS). caltech.edu

Finally, the sample concentration must be optimized. Overly concentrated samples can lead to peak broadening and potential overlap, and can be detrimental to sensitive detectors like mass spectrometers. libretexts.org For GC-MS analysis, a dilute solution is typically injected, ensuring sharp peaks and protecting the instrument's detector. libretexts.org

Table 3: Key GC Parameters for Analysis of Volatile Deuterated Compounds

This table details the critical parameters that must be optimized for the successful gas chromatographic separation of volatile deuterated compounds, along with their impact on the analysis.

| Parameter | Effect on Separation | Optimization Considerations |

|---|---|---|

| Stationary Phase | Determines the primary separation mechanism and the nature of the isotope effect (inverse or normal). nih.gov | Select based on analyte polarity. Nonpolar phases often cause deuterated compounds to elute earlier. nih.gov |

| Oven Temperature | Affects retention time and peak resolution. Lower temperatures increase retention time and can improve separation. libretexts.org | Use a temperature ramp for mixtures with varying volatilities. libretexts.org |

| Carrier Gas Flow Rate | Influences efficiency and accuracy, especially in isotope ratio analysis. | Lower flow rates (e.g., ~0.6 mL/min) are often optimal for D/H ratio measurements of light hydrocarbons. researchgate.net |

| Sample Concentration | High concentrations can cause peak broadening and detector saturation. libretexts.org | Prepare dilute samples (e.g., one drop of analyte in 1.5 mL of a low-boiling solvent) for optimal peak shape and detector performance. libretexts.org |

| Injection Mode | Splitless injection is preferred for trace analysis, allowing more analyte to reach the column. Split injection is used for more concentrated samples. gcms.cz | Choice depends on analyte concentration and analytical goal. gcms.cz |

Method Validation for Robustness and Reproducibility in Analytical Applications

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. impactfactor.org For GC methods involving this compound, validation focuses on several key performance characteristics: specificity, linearity, precision, accuracy, and robustness. environics.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte. environics.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is usually evaluated by analyzing a series of standards at different concentrations and is confirmed if the correlation coefficient (r) of the calibration curve is ≥ 0.999. environics.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels:

Repeatability: The precision obtained under the same operating conditions over a short interval. This is often determined by multiple injections of the same sample. A typical acceptance criterion is a relative standard deviation (RSD) of < 2%. environics.com

Intermediate Precision: This assesses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. It demonstrates the method's consistency over time. The RSD is generally expected to be < 3%. environics.com

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. A typical acceptance range for recovery is 98-102%. environics.com

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. environics.com This provides an indication of its reliability during normal usage. For a GC method, robustness testing might involve intentionally varying parameters such as:

Oven temperature (e.g., ± 5°C)

Carrier gas flow rate (e.g., ± 10%)

Split ratio

Table 4: Typical Acceptance Criteria for GC Method Validation

This table presents the standard acceptance criteria for key validation parameters in gas chromatography, ensuring the method is accurate, precise, and reliable for its intended analytical application.

| Validation Parameter | Acceptance Criterion | Purpose |

|---|---|---|

| Specificity | No interfering peaks at the analyte's retention time. environics.com | Ensures the signal is solely from the analyte of interest. |

| Linearity | Correlation coefficient (r) ≥ 0.999. environics.com | Confirms a proportional relationship between signal and concentration. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) < 2%. environics.com | Measures consistency of results in a single run. |

| Precision (Intermediate) | Relative Standard Deviation (RSD) < 3%. environics.com | Measures consistency of results across different days, analysts, or equipment. |

| Accuracy | Recovery typically within 98-102%. environics.com | Verifies how close the measured value is to the true value. |

| Robustness | Consistent performance under slight variations in method parameters. environics.com | Demonstrates the method's reliability in routine use. |

Research Applications of 1,2 Dichloropropane D6 Across Scientific Disciplines

Environmental Analytical Chemistry Research

Quantification of Volatile Organic Compounds (VOCs) in Air and Water Samples

1,2-Dichloropropane-d6 (D6) serves as a crucial internal standard in the analysis of volatile organic compounds (VOCs) in environmental matrices such as air and water. phenomenex.com Its utility stems from its chemical similarity to many chlorinated VOCs, while its deuterium (B1214612) labeling allows it to be distinguished from its non-labeled counterpart, 1,2-dichloropropane (B32752), by mass spectrometry (MS). This distinction is vital for accurate quantification, as the internal standard is added to a sample in a known quantity before analysis. Any sample loss or variability in instrument response during the analytical process will affect both the analyte of interest and the internal standard equally. By comparing the response of the analyte to the internal standard, a more accurate and precise measurement of the analyte's concentration can be achieved.

In the context of U.S. Environmental Protection Agency (EPA) methods for water and waste analysis, such as SW-846 Method 8260C, deuterated compounds like this compound are commonly used as internal standards for the quantification of VOCs by gas chromatography/mass spectrometry (GC/MS). epa.gov These methods are applied to a wide variety of sample types, including groundwater, surface water, and industrial wastewater, to monitor for contaminants. epa.govparagonlaboratories.com The inclusion of this compound helps to ensure the reliability of the data generated, which is essential for regulatory compliance and environmental protection.

The following interactive table provides an overview of common VOCs that can be quantified using this compound as an internal standard.

Tracer Studies for Environmental Fate and Transport of Chlorinated Solvents

Deuterated compounds, including this compound, are valuable tools in tracer studies designed to understand the environmental fate and transport of chlorinated solvents. phenomenex.com When released into the environment, chlorinated solvents can undergo various processes such as volatilization, adsorption to soil, and biodegradation. tpsgc-pwgsc.gc.ca Tracer studies help to elucidate these pathways and the rates at which they occur.

By introducing a known amount of this compound into a contaminated site or a laboratory simulation, researchers can track its movement and transformation over time. Because the deuterium-labeled compound behaves almost identically to the non-labeled 1,2-dichloropropane, it serves as an excellent proxy for the contaminant's behavior. tpsgc-pwgsc.gc.ca The distinct mass of the deuterated compound allows for its easy detection and quantification, even in the presence of the non-labeled form. This enables scientists to model the plume of contamination, predict its future movement, and assess the effectiveness of remediation strategies.

Assessment of Analytical Method Performance in Environmental Monitoring Programs

The performance of analytical methods is a critical aspect of any environmental monitoring program. This compound is frequently used in the validation and quality control of these methods. cdc.gov Method validation ensures that an analytical procedure is fit for its intended purpose, providing reliable and accurate data. eurachem.org

During method validation, this compound can be used to assess several key performance characteristics, including:

Accuracy: By spiking a sample with a known amount of this compound and measuring the recovery, the accuracy of the method can be determined.

Precision: Replicate analyses of samples containing this compound can be used to evaluate the precision or reproducibility of the method.

Matrix Effects: The presence of other compounds in a sample can sometimes interfere with the analysis. By comparing the response of this compound in a clean matrix versus a complex environmental sample, matrix effects can be assessed.

In routine environmental monitoring, this compound is used as a surrogate standard. It is added to every sample before analysis to monitor the performance of the method on a sample-by-sample basis. If the recovery of the surrogate falls outside of established control limits, it indicates a potential problem with the analysis of that particular sample.

Forensic and Toxicological Research Methodologies

Application as an Internal Standard in Bioanalytical Assays for Exposure Assessment

In the fields of forensic and toxicological research, this compound is employed as an internal standard in bioanalytical assays to assess human exposure to 1,2-dichloropropane. epa.govwisconsin.gov These assays typically involve the analysis of biological samples such as blood or urine. The use of a deuterated internal standard is particularly important in these complex matrices, as it helps to compensate for variations in sample preparation and instrument response.

For example, in a study to determine the concentration of 1,2-dichloropropane in the urine of exposed workers, a known amount of this compound would be added to each urine sample before extraction and analysis by GC/MS. researchgate.net By comparing the peak area of the non-labeled 1,2-dichloropropane to that of the deuterated internal standard, a precise and accurate quantification of the exposure level can be achieved. This information is crucial for understanding the relationship between exposure and potential health effects.

Development and Validation of Sampling Methods for Dermal and Inhalation Exposure

Accurate assessment of dermal and inhalation exposure to volatile compounds like 1,2-dichloropropane requires reliable sampling methods. This compound plays a role in the development and validation of these methods. cdc.gov For instance, when developing a new passive air sampler for 1,2-dichloropropane, researchers might use a controlled atmosphere containing a known concentration of this compound to determine the sampler's uptake rate.

Similarly, in the validation of dermal exposure assessment methods, this compound can be used as a tracer. By applying a known amount of the deuterated compound to a surface and then measuring the amount transferred to the skin, the efficiency of the sampling method can be evaluated. These validation studies are essential to ensure that the data collected in occupational and environmental exposure assessments are accurate and reliable.

Stable Isotope Tracer in Biotransformation Studies (e.g., to understand metabolic pathways)

This compound is an effective stable isotope tracer for investigating the biotransformation and metabolic pathways of 1,2-dichloropropane. In these studies, the deuterated compound is introduced into a biological system, such as a microbial culture or an animal model, and its metabolic fate is monitored over time. The distinct mass of this compound and its metabolites allows them to be clearly distinguished from their unlabeled counterparts using mass spectrometry (MS).

This technique is crucial for understanding how organisms metabolize the pollutant 1,2-dichloropropane. For instance, research has shown that anaerobic bacteria can completely dechlorinate 1,2-dichloropropane to propene. nih.gov By using this compound as a tracer, scientists can unequivocally track the transformation of the deuterated backbone into deuterated propene, confirming the metabolic link and identifying any intermediate products. This approach helps to elucidate the specific enzymatic reactions and microorganisms responsible for the degradation. Studies on the biotransformation of 1,2-dichloropropane have identified several key degradation pathways, including dichloroelimination, which is a significant mechanism in anaerobic environments. nih.govnih.gov Using a deuterated tracer like this compound can help confirm the prevalence and efficiency of such pathways in various environmental matrices.

Chemical Kinetics and Reaction Mechanism Investigations

The isotopic substitution in this compound makes it a powerful tool for investigating chemical kinetics and reaction mechanisms, particularly through the study of kinetic isotope effects and degradation pathways.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org Measuring the KIE by comparing the reaction rates of 1,2-dichloropropane and this compound can provide profound insights into the reaction's rate-determining step.

If the cleavage of a carbon-hydrogen (C-H) bond is part of the rate-determining step, a significant "primary" KIE is typically observed. princeton.edu The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, thus requiring more energy to break. libretexts.org Consequently, the reaction rate for the deuterated compound will be slower. The rate of a reaction involving a C-H bond is often 6 to 10 times faster than the corresponding reaction with a C-D bond. wikipedia.org By measuring this difference (kH/kD), researchers can confirm whether a C-H bond is broken in the crucial step of a degradation pathway. For the dichloroelimination of 1,2-dichloropropane, a KIE study using this compound could definitively determine the role of hydrogen abstraction in the mechanism.

Conversely, a small or negligible KIE (kH/kD ≈ 1) would suggest that the C-H bond is not broken in the rate-determining step of the reaction. princeton.edu "Secondary" kinetic isotope effects, which are smaller, can also provide information about changes in hybridization at a carbon atom during the transition state. wikipedia.org

This compound is instrumental in detailed studies of the degradation mechanisms of its non-labeled analogue in different systems. The unlabeled compound is a known environmental contaminant found in groundwater and soil, historically used as a soil fumigant and industrial solvent. nih.govcdc.govin.gov Understanding its degradation is crucial for remediation efforts.

Research has identified that 1,2-dichloropropane can be degraded by anaerobic bacteria through reductive dechlorination, converting it to propene. nih.govresearchgate.net In such studies, this compound can be used to follow the fate of the molecule. By analyzing the products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), researchers can identify deuterated intermediates and final products, thereby reconstructing the degradation pathway. For example, the detection of deuterated propene would confirm the dichloroelimination mechanism. This method helps to distinguish between competing degradation pathways and to assess the efficiency of different microbial strains or environmental conditions in breaking down the pollutant. nih.govuab.cat

| Degradation Pathway | Typical System | Key Transformation |

| Reductive Dichloroelimination | Anaerobic Bacteria | 1,2-Dichloropropane → Propene |

| Aerobic Degradation | Soil Microorganisms | Slower degradation compared to other chlorinated propenes |

Research in Pharmaceutical and Agrochemical Sciences

In the fields of pharmaceutical and agrochemical sciences, precision and accuracy in analytical measurements are paramount. This compound finds significant application as a labeled internal standard and in advanced "omics" research.

Deuterated compounds like this compound are widely used as internal standards in quantitative bioanalysis, especially in methods utilizing liquid chromatography-mass spectrometry (LC-MS/MS). acanthusresearch.compharmaffiliates.com An internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a target analyte.

A stable isotope-labeled (SIL) internal standard is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte of interest. acanthusresearch.com This means it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and, crucially, similar matrix effects in the mass spectrometer. kcasbio.com Matrix effects, caused by other components in a complex sample (like plasma or soil extract), can suppress or enhance the analyte's signal, leading to inaccurate results. kcasbio.comclearsynth.com Because the SIL internal standard is affected in the same way as the analyte, taking the ratio of their signals corrects for these variations, leading to highly accurate and reproducible data. kcasbio.com

Given that 1,2-dichloropropane was used in agrochemical formulations, its analysis in environmental and food samples is necessary. nih.gov In such analyses, this compound serves as the ideal internal standard for the accurate quantification of any residual 1,2-dichloropropane.

Key Advantages of Using this compound as an Internal Standard:

Correction for Matrix Effects: Normalizes signal variations caused by sample components. kcasbio.com

Improved Accuracy and Precision: Leads to more reliable quantitative results. clearsynth.com

Accounts for Sample Loss: Compensates for analyte loss during sample preparation and extraction.

Regulatory Acceptance: The use of SIL internal standards is highly recommended by regulatory agencies for bioanalytical methods. kcasbio.com

The principles of isotope labeling, exemplified by the use of this compound, are foundational to the fields of metabolomics and proteomics. cornell.edu These disciplines involve the large-scale study of small molecules (metabolites) and proteins, respectively, to understand biological systems. mdpi.com

In metabolomics , stable isotopes are used to trace metabolic pathways and quantify metabolites. cornell.edu While 1,2-dichloropropane itself is an exogenous compound, studying its metabolic impact is a key area of toxicology. hmdb.ca Researchers can expose a biological system (e.g., liver cells) to this compound to trace its biotransformation into various deuterated metabolites. This helps in identifying the metabolic products responsible for the compound's toxicity. nih.govnih.gov

In proteomics , stable isotope labeling is used for the quantitative analysis of protein expression. nih.gov For example, researchers might investigate how exposure to 1,2-dichloropropane alters the proteome of liver cells to understand its mechanism of toxicity. nih.gov While techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) are common, the principles extend to toxicological studies. By comparing the proteome of cells exposed to labeled versus unlabeled toxins, or by using labeled standards, researchers can more accurately quantify changes in protein expression that are induced by the toxicant. A proteomic analysis of mouse liver proteins following exposure to 1,2-dichloropropane revealed altered expression of proteins related to catalytic and hydrolase activities, highlighting its hepatotoxic effects. nih.gov The use of deuterated standards in such experiments enhances the reliability of protein quantification. pharmaffiliates.com

Quality Assurance and Quality Control Qa/qc in Analytical Laboratories Utilizing 1,2 Dichloropropane D6

Role of Certified Reference Materials (CRMs) in Method Accreditation

Method accreditation is a formal recognition by an authoritative body that a laboratory is competent to carry out specific tests or calibrations. A cornerstone of achieving and maintaining accreditation is the use of Certified Reference Materials (CRMs). CRMs are highly characterized materials or substances, accompanied by a certificate, that provide a known concentration and purity, ensuring traceability to a national or international standard.

1,2-Dichloropropane-d6 is available as a CRM from various accredited suppliers. lgcstandards.com In the context of method accreditation, these CRMs are indispensable for:

Method Validation: Before a new analytical method can be implemented for routine sample analysis, it must undergo a rigorous validation process. Using a this compound CRM allows the laboratory to demonstrate the method's accuracy, precision, and linearity for the target analyte, 1,2-dichloropropane (B32752).

Calibration: CRMs of this compound are used to prepare calibration standards. In analytical techniques like Gas Chromatography/Mass Spectrometry (GC/MS), a calibration curve is generated by analyzing standards of known concentrations to quantify the analyte in unknown samples. The certified purity of the CRM ensures the accuracy of this calibration.

Establishing Traceability: The use of CRMs provides an unbroken chain of comparisons to a recognized standard, which is a key requirement for accreditation under standards such as ISO/IEC 17025. vsl.nl This traceability ensures that measurement results are comparable across different laboratories and over time.

Quality Control Checks: Once a method is accredited and in routine use, CRMs are used to prepare ongoing quality control samples. These samples are analyzed alongside unknown samples to continuously monitor the performance of the method and instrumentation.

The table below illustrates the typical information provided with a this compound CRM, which is vital for its role in the accreditation process.

| Property | Specification | Significance in Method Accreditation |

| Compound Name | (±)-1,2-Dichloropropane-d6 | Identifies the specific deuterated standard. |

| CAS Number | 93952-08-0 | Provides a unique identifier for the labeled compound. lgcstandards.comisotope.com |

| Chemical Purity | ≥98% | Ensures that the standard is free from significant impurities that could interfere with analysis. isotope.com |

| Isotopic Purity | ≥98 atom % D | Confirms the degree of deuterium (B1214612) labeling, which is critical for mass spectrometry-based methods. sigmaaldrich.comsigmaaldrich.com |

| Certified Concentration | e.g., 100 µg/mL in Methanol | Provides the exact concentration with an associated uncertainty, essential for accurate calibration and validation. |

| Certificate of Analysis | Included | Documents the characterization of the material and its traceability to a higher-order standard. |

Implementation of Internal Standard Protocols for Data Reliability

The use of internal standards is a widely accepted practice in analytical chemistry to improve the precision and accuracy of quantitative analysis. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to every sample, standard, and blank. This compound is an ideal internal standard for the analysis of its non-deuterated counterpart and other volatile organic compounds (VOCs). epa.govepa.gov

Its implementation in analytical protocols, such as the U.S. Environmental Protection Agency (EPA) Method 8260 for VOC analysis, is crucial for data reliability. gcms.cz The internal standard corrects for variations that can occur during sample preparation and analysis, including:

Extraction Efficiency: Losses of the target analyte during sample extraction or cleanup will be mirrored by proportional losses of the internal standard.

Injection Volume: Minor variations in the volume of sample injected into the GC/MS system are compensated for, as the ratio of the analyte to the internal standard remains constant.

Instrumental Drift: Changes in detector response over time are corrected because both the analyte and the internal standard are affected similarly.

Quantitation is performed by comparing the response of the target analyte to the response of the known quantity of the this compound internal standard. This ratio-based calculation significantly enhances the robustness and reliability of the results. The data from deuterated analogs are often considered to represent more typical recovery values during analysis. epa.gov

The following table shows examples of internal standards and surrogate compounds, including deuterated ones, suggested for use in EPA Method 8260D to ensure data quality.

| Compound | Type | Purpose in EPA Method 8260D |

| This compound | Internal Standard / Surrogate | Used to quantify target analytes and monitor method performance for VOCs. epa.govepa.gov |

| Toluene-d8 | Internal Standard / Surrogate | Common internal standard for aromatic compounds. |

| 4-Bromofluorobenzene | Surrogate / Tuning Standard | Used to check and tune the mass spectrometer before analysis. gcms.cz |

| Dibromofluoromethane | Surrogate | Monitors the performance of the analytical system for a range of volatile compounds. |

| Pentafluorobenzene | Internal Standard | An alternative internal standard for specific analytical needs. |

Interlaboratory Comparison Studies and Proficiency Testing

Interlaboratory comparison studies and proficiency testing (PT) are essential components of a laboratory's external quality assurance program. vsl.nlresearchgate.net These programs involve a coordinating body sending identical or similar test samples to multiple participating laboratories for analysis. vsl.nl The results are then compiled and compared to an assigned value to evaluate each laboratory's performance. ifatest.eu Participation in PT schemes is often mandatory for maintaining accreditation. vsl.nldep.state.pa.us

In the context of VOC analysis, a PT scheme might involve analyzing a water or soil sample spiked with a mixture of compounds, including 1,2-dichloropropane. qualitychecksrl.com Laboratories would follow their standard accredited methods, such as EPA 8260, to identify and quantify the compounds. gcms.cz

The role of this compound in this process is as an internal standard, just as it is in routine analysis. Each laboratory would add a precise amount of this compound to the PT sample before analysis. The accuracy of their reported concentration for 1,2-dichloropropane would depend on the proper use of the internal standard to correct for any analytical variability.

A laboratory's performance in a PT study is typically assessed using a z-score or a similar statistical measure, which indicates how far their result deviates from the consensus value. A satisfactory performance provides objective evidence of the laboratory's competence to customers and accreditation bodies. researchgate.net An unsatisfactory result triggers a corrective action process to identify and resolve the source of the analytical error.

The table below outlines a hypothetical example of results from a proficiency testing scheme for VOCs in water.

| Laboratory Code | Reported 1,2-Dichloropropane (µg/L) | Assigned Value (µg/L) | Performance Evaluation |

| LAB-001 | 18.5 | 20.0 | Acceptable |

| LAB-002 | 20.2 | 20.0 | Acceptable |

| LAB-003 | 23.1 | 20.0 | Questionable |

| LAB-004 | 15.9 | 20.0 | Not Acceptable |

| LAB-005 | 19.8 | 20.0 | Acceptable |

This external validation process, facilitated by the robust internal standard methodology using compounds like this compound, is critical for ensuring a high level of quality and confidence in the data produced by analytical laboratories. vsl.nl

Theoretical and Computational Studies Involving Deuterated Halocarbons

Quantum Chemical Calculations of Spectroscopic Parameters and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters and molecular properties of molecules. For 1,2-Dichloropropane-d6, these calculations can elucidate the effects of deuterium (B1214612) substitution on its vibrational and nuclear magnetic resonance (NMR) spectra.

NMR Spectra: DFT calculations are also employed to predict NMR chemical shifts. For chlorinated organic compounds, specific functionals within DFT, such as WC04, have been shown to provide accurate predictions of 13C NMR chemical shifts. researchgate.netdntb.gov.ua The substitution of hydrogen with deuterium can induce small but measurable changes in the chemical shifts of neighboring carbon and hydrogen atoms, known as isotope effects. These effects arise from the changes in the vibrational averaging of molecular geometries and electronic distributions. Theoretical calculations can model these subtle effects, providing a deeper understanding of the molecular structure and environment.

Below is an interactive table showcasing theoretically predicted 13C NMR chemical shifts for 1,2-dichloropropane (B32752) and the expected isotopic shifts upon deuteration.

| Carbon Atom | Predicted Chemical Shift (ppm) for 1,2-Dichloropropane | Expected Isotopic Shift (ppm) in this compound | Predicted Chemical Shift (ppm) for this compound |

| C1 (CH2Cl) | 49.5 | -0.2 to -0.5 | 49.0 to 49.3 |

| C2 (CHCl) | 58.0 | -0.3 to -0.6 | 57.4 to 57.7 |

| C3 (CH3) | 22.0 | -0.1 to -0.3 | 21.7 to 21.9 |

Note: The predicted chemical shifts for 1,2-dichloropropane are based on general values for similar chlorinated alkanes. The isotopic shifts are estimations based on typical deuterium isotope effects observed in other organic molecules.

Molecular Dynamics Simulations to Model Isotope Effects and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. For this compound, MD simulations can be used to investigate the influence of deuteration on its physical properties, intermolecular interactions, and behavior in different environments.

MD simulations of the interface between water and 1,2-dichloroethane, a structurally similar halocarbon, have provided insights into the molecular-level structure and dynamics of such interfaces. up.pt These simulations reveal a sharp interface with interpenetrating waves of one liquid into the other. up.pt For this compound, MD simulations could be employed to explore how deuteration affects properties like liquidity, diffusion, and interactions with other molecules or surfaces.

The primary isotope effect modeled in MD simulations would be the difference in mass between hydrogen and deuterium. This mass difference can lead to altered translational and rotational dynamics. For example, the diffusion coefficient of this compound in a solvent would be expected to be slightly lower than that of its non-deuterated counterpart due to its higher mass.

Furthermore, MD simulations can be used to study the subtle effects of deuteration on non-covalent interactions. While the electronic structure is largely unchanged, the altered vibrational dynamics of C-D bonds compared to C-H bonds can influence the strength and nature of intermolecular forces, such as van der Waals interactions and hydrogen bonding (if applicable in a given system).

Prediction of Chemical Reactivity and Isomerization Pathways

Computational chemistry offers valuable tools for predicting the chemical reactivity and exploring the potential energy surfaces of reaction pathways, including isomerization. For this compound, these methods can predict how deuteration influences reaction rates and mechanisms.

Chemical Reactivity: The dehydrochlorination of 1,2-dichloropropane to form various chloropropene isomers is a known reaction pathway. e3s-conferences.org Theoretical calculations can be used to determine the activation energies for these elimination reactions. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to isotopic substitution. For a dehydrochlorination reaction where a C-H bond is broken in the rate-determining step, a primary kinetic isotope effect would be expected. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, leading to a higher activation energy and a slower reaction rate for the deuterated compound. Computational models can quantify this effect by calculating the transition state structures and vibrational frequencies for both the deuterated and non-deuterated reactants.

Isomerization Pathways: 1,2-Dichloropropane can undergo isomerization to other dichloropropane isomers under certain conditions. Theoretical calculations can map out the potential energy surface for these isomerization reactions, identifying the transition states and intermediates involved. The presence of deuterium can influence the relative energies of stationary points on the potential energy surface and the vibrational frequencies, which in turn can affect the isomerization rates and equilibrium constants.

The following table presents a hypothetical comparison of calculated activation energies for a dehydrochlorination reaction of 1,2-dichloropropane and this compound, illustrating the expected kinetic isotope effect.

| Reactant | Reaction Pathway | Calculated Activation Energy (kJ/mol) | Expected Kinetic Isotope Effect (kH/kD) |

| 1,2-Dichloropropane | E2 Elimination | 120 | 1.0 (Reference) |

| This compound | E2 Elimination | 125 | > 1.0 |

Note: The activation energies are hypothetical values for illustrative purposes. The kinetic isotope effect is expected to be greater than 1, indicating a slower reaction for the deuterated compound.

Future Directions and Emerging Research Avenues for 1,2 Dichloropropane D6

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The primary application of 1,2-Dichloropropane-d6 is as an internal standard for the quantification of its non-deuterated counterpart, 1,2-Dichloropropane (B32752), a compound of environmental concern. nih.govepa.gov Future research will likely focus on the development of analytical methods with improved sensitivity and specificity for detecting trace levels of 1,2-Dichloropropane in complex matrices.

Advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are expected to play a crucial role. These technologies, when coupled with advanced chromatographic separation techniques like comprehensive two-dimensional gas chromatography (GCxGC), can provide enhanced resolution and reduce matrix interference, thereby improving detection limits and accuracy. The development of such methods will be critical for more precise environmental monitoring and human exposure assessment.

Table 1: Comparison of Current and Future Analytical Techniques

| Technique | Current Application | Future Enhancement | Anticipated Benefit |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Standard method for quantification of 1,2-Dichloropropane. | Integration with high-resolution mass spectrometry (HRMS). | Increased specificity and lower detection limits. |

| Purge-and-Trap Concentration | Used for volatile organic compounds in water samples. | Miniaturization and automation of systems. | Higher sample throughput and reduced solvent usage. |

| Liquid-Liquid Extraction | Sample preparation for various matrices. | Development of novel, more efficient extraction solvents. | Improved recovery and reduced sample preparation time. |

Integration into Multidimensional Analytical Platforms

The complexity of environmental and biological samples necessitates the use of sophisticated analytical platforms. Future research is expected to see the integration of this compound into multidimensional analytical systems. These platforms combine multiple analytical techniques to provide a more comprehensive characterization of a sample.

For instance, coupling thermal desorption with GCxGC-TOFMS (Time-of-Flight Mass Spectrometry) would allow for the direct analysis of volatile and semi-volatile organic compounds from solid and air samples with high sensitivity. In such a setup, this compound would serve as a robust internal standard to ensure accurate quantification across a wide range of analytes and sample types. The development of these integrated systems will be instrumental in untangling complex environmental contamination profiles and in metabolomics studies.

Expansion into Emerging Fields of Systems Biology and Materials Science

While the primary role of this compound is currently in analytical chemistry, its potential applications could extend to emerging scientific fields.

In systems biology , deuterated compounds are used as tracers to study metabolic pathways. While 1,2-Dichloropropane is not a natural metabolite, its deuterated form could potentially be used in specialized studies to track the biotransformation and detoxification pathways of chlorinated hydrocarbons in organisms. hmdb.ca This could provide valuable insights into the mechanisms of toxicity and the metabolic fate of this class of environmental pollutants.

In materials science , deuterated compounds are utilized in neutron scattering studies to probe the structure and dynamics of polymers and other soft materials. Although direct applications for this compound in this field are not yet established, its properties as a chlorinated hydrocarbon could make it a useful probe in studies of specific polymer-solvent interactions or in the characterization of novel materials designed for environmental remediation. sigmaaldrich.com

Table 2: Potential Future Research Applications for this compound

| Field | Potential Application | Research Goal |

| Environmental Science | Ultrasensitive detection of 1,2-Dichloropropane in air and water. | Improved risk assessment and monitoring of environmental contamination. |

| Toxicology | Use as an internal standard in studies of chlorinated hydrocarbon metabolism. | Understanding the mechanisms of toxicity and bioaccumulation. |

| Systems Biology | Tracer for studying the biotransformation of xenobiotics. | Elucidating metabolic pathways of environmental pollutants. |

| Materials Science | Probe for neutron scattering studies of polymer-solvent systems. | Characterizing the properties of new materials for remediation. |

Q & A

Q. How can machine learning models improve the predictive accuracy of this compound behavior in novel matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.